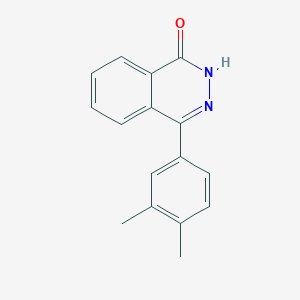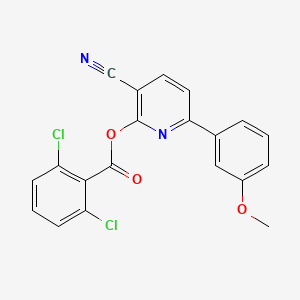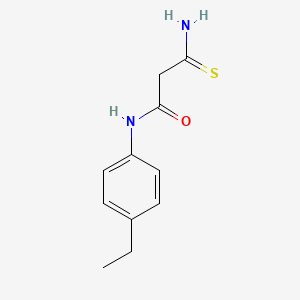![molecular formula C8H11N3O B2635771 [2-(Pyridin-2-yl)ethyl]urea CAS No. 20273-53-4](/img/structure/B2635771.png)
[2-(Pyridin-2-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyridin-2-yl)ethyl]urea: is an organic compound characterized by the presence of a pyridine ring attached to an ethyl urea moiety
Wirkmechanismus
Target of Action
It is suggested that the compound may have potential inhibitory effects on certain enzymes .
Mode of Action
The compound is synthesized through a metal- and column-free one-pot ammonolysis . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .
Biochemical Pathways
The compound is part of a series of pyrimidinamine derivatives, which are known to exhibit diverse types of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethylamine with isocyanates or carbamates under controlled conditions. One common method is the metal- and column-free one-pot ammonolysis, which uses a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. The scalability of the metal- and column-free one-pot ammonolysis method makes it a promising candidate for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2-(Pyridin-2-yl)ethyl]urea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been studied for its potential anti-fibrotic activities.
Industry: In the industrial sector, this compound derivatives are explored as corrosion inhibitors for mild steel in acidic environments. These inhibitors provide significant protection and are evaluated using techniques such as electrochemical impedance spectroscopy and scanning electron microscopy .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but differ in their additional heterocyclic structures.
Indole derivatives: Indole compounds also exhibit a range of biological activities and are structurally similar due to their aromatic nature.
Uniqueness: [2-(Pyridin-2-yl)ethyl]urea is unique due to its specific combination of the pyridine ring and ethyl urea moiety, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-pyridin-2-ylethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZQBIXIXWECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)
![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)
![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)




![4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635704.png)
![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide](/img/structure/B2635706.png)

![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)

